[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate
Description
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate is an ester derivative featuring two distinct pharmacophoric motifs:
- Isoxazole core: A 1,2-oxazole ring substituted at the 5-position with a 2,4-difluorophenyl group and at the 3-position with a methyl ester linkage.
- Phenoxyacetate moiety: A 2-(2-methoxyphenoxy)acetate group esterified to the isoxazole-methyl group.
The molecular formula is inferred as C₁₉H₁₄F₂N₂O₅ (calculated by combining the isoxazole-methanol structure from [C₁₀H₇F₂NO₂] with the 2-(2-methoxyphenoxy)acetyl group [C₉H₇O₄]). The difluorophenyl group enhances lipophilicity and metabolic stability, while the methoxyphenoxy group may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO5/c1-24-16-4-2-3-5-17(16)25-11-19(23)26-10-13-9-18(27-22-13)14-7-6-12(20)8-15(14)21/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRAKVULOHGKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.
Substitution with Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the isoxazole derivative with 2-(2-methoxyphenoxy)acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester linkage, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and isoxazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Findings:
Isoxazole vs. Triazole Cores :
- The target compound’s isoxazole core () offers greater metabolic stability compared to triazole derivatives (), which are prone to oxidative degradation. However, triazoles exhibit stronger hydrogen-bonding capacity due to nitrogen-rich rings, enhancing target binding in antifungals .
Ester vs. Alcohol/Amino Groups: The ester group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the hydrophilic alcohol (logP ~1.8) and amine (logP ~2.1) analogs (). This favors membrane permeability but may reduce aqueous solubility.
Methoxyphenoxy vs. Sulfonylurea Moieties: Unlike sulfonylurea herbicides (), which rely on sulfonylurea groups for acetolactate synthase inhibition, the target compound’s methoxyphenoxy group may interact with plant or fungal cytochrome P450 enzymes, akin to strobilurin fungicides.
Biological Activity: Triazolone derivatives () with methoxyphenyl groups exhibit antimicrobial activity (MIC ~1–10 µg/mL against Candida spp.), suggesting the target compound’s methoxyphenoxy group could confer similar efficacy. However, the isoxazole core may reduce off-target effects compared to triazoles .
Biological Activity
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate is a synthetic organic compound notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
The compound features an oxazole ring and a phenoxyacetate moiety , which contribute to its biological properties. The presence of the difluorophenyl group enhances its interaction with biological targets.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18F2N2O5 |
| Molecular Weight | 372.34 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The oxazole ring is believed to play a critical role in binding to these targets, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, affecting biochemical pathways.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity
- Studies have shown that derivatives of isoxazole compounds can exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
- A recent study reported IC50 values of less than 10 μM against specific cancer cell lines for structurally similar compounds .
-
Antimicrobial Activity
- The compound has shown potential antimicrobial effects against both bacterial and fungal strains. It may serve as a lead compound for developing new antibiotics.
- Comparative studies indicated that it possesses higher antibacterial activity than antifungal activity when tested against standard reference drugs .
-
Anti-inflammatory Effects
- Isoxazole derivatives are often investigated for their anti-inflammatory properties. Preliminary data suggest that this compound could inhibit inflammatory cytokines and pathways.
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
-
Case Study 1: Anticancer Screening
A series of isoxazole derivatives were screened for anticancer activity. One derivative showed an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells, indicating strong potential for therapeutic applications . -
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of phenoxyacetate derivatives, revealing significant inhibition against Gram-positive bacteria compared to traditional antibiotics like chloramphenicol .
Q & A
Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) alter bioactivity?
- SAR Analysis :
- Synthesize analogs with varied substituents (e.g., 3-methoxyphenoxy vs. 4-fluorophenoxy).
- Compare IC50 values in enzyme assays and logP values (HPLC-derived) to correlate hydrophobicity with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
